molecular formula C20H15BrN2OS B2444285 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251596-93-6

3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2444285
CAS No.: 1251596-93-6
M. Wt: 411.32
InChI Key: BMAMGQLVGFKKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the privileged thienopyrimidine scaffold, designed for advanced oncological and kinase inhibition research. This structural class is recognized for its strong potential in anticancer drug discovery, with demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7) and others in the NCI 60 panel . Its core mechanism of action is associated with the inhibition of key enzyme targets involved in cell proliferation. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are established as potent ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . The structural similarity of the thienopyrimidine core to purines allows these compounds to effectively bind to the ATP-binding pocket of kinases, disrupting phosphorylation and subsequent signal transduction pathways that drive cancer growth . Some derivatives within this chemical family have also been identified as inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo pathway for DNA biosynthesis . The specific molecular architecture of this compound features a 4-bromobenzyl group at the N-3 position and a p-tolyl (4-methylphenyl) substituent at the C-7 position. These hydrophobic aryl moieties are strategically incorporated to enhance interactions with the hydrophobic regions of target enzymes, potentially improving binding affinity and selectivity . This makes this compound a valuable chemical tool for investigating kinase function, exploring structure-activity relationships (SAR), and developing novel targeted cancer therapies. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAMGQLVGFKKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Four-Component Assembly

The most efficient method employs a one-pot reaction combining p-tolyl methyl ketone , ethyl cyanoacetate , elemental sulfur (S₈) , and formamide under reflux conditions. This approach leverages the Gewald reaction mechanism to form the thiophene ring, followed by formamide-mediated cyclization to yield the pyrimidinone core (Figure 1).

Reaction Conditions :

  • Catalyst : 10 mol% piperidine
  • Temperature : 120°C (reflux)
  • Time : 4 hours
  • Yield : 96% (22 g scale)

Mechanistic Insights :

  • Knoevenagel Condensation : p-Tolyl methyl ketone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
  • Thiophene Formation : Sulfur incorporation via cyclocondensation generates 2-aminothiophene-3-carboxylate.
  • Cyclization : Formamide acts as both solvent and ammonia source, facilitating ring closure to the pyrimidinone.

Advantages :

  • Avoids chromatography; product isolated via crystallization.
  • Scalable to industrial production with minimal waste.

Stepwise Cyclization Approaches

2-Aminothiophene-3-Carboxylate Intermediate

Ethyl 2-amino-5-(p-tolyl)thiophene-3-carboxylate serves as a key precursor. Synthesized via the Gewald reaction using p-tolylacetonitrile, sulfur, and ethyl cyanoacetate.

Cyclization Protocol :

  • Urea/Thiourea Coupling : React with 4-bromobenzyl isocyanate in dichloromethane under reflux (8 h, 70% yield).
  • Base-Mediated Cyclization : Treat with ethanolic NaOH to form the pyrimidinone ring.

Equation :
$$
\text{Ethyl 2-amino-5-(p-tolyl)thiophene-3-carboxylate} + \text{4-bromobenzyl isocyanate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{this compound}
$$

Triethyl Orthoformate-Mediated N-Alkylation

Direct N3-functionalization is achieved using triethyl orthoformate and 4-bromobenzylamine under acidic conditions:

Procedure :

  • Activation : Heat ethyl 2-amino-5-(p-tolyl)thiophene-3-carboxylate with triethyl orthoformate in glacial acetic acid (2 h, 80°C).
  • Alkylation : Add 4-bromobenzylamine and reflux (3 h, 83% yield).

Comparative Analysis of Synthetic Routes

Method Yield Steps Purification Scalability
Multi-Component 96% 1 Crystallization Industrial
Stepwise Cyclization 70–85% 3 Chromatography Lab-scale
N-Alkylation 83% 2 Filtration Moderate

Key Observations :

  • The one-pot method excels in atom economy and scalability but requires precise stoichiometry.
  • Stepwise approaches offer flexibility for analogs but involve laborious intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the p-tolyl substituent, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, leading to the formation of debrominated derivatives.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of new derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds in the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have been identified as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of critical enzymes or pathways associated with tumor growth and proliferation. Studies have demonstrated that certain thieno[3,2-d]pyrimidine derivatives can effectively induce apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has been evaluated against a range of bacterial and fungal strains. For example, derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Antiviral Effects

Emerging studies suggest that thieno[3,2-d]pyrimidine derivatives may also possess antiviral properties. These compounds have been evaluated for their ability to inhibit viral replication in vitro. Specific mechanisms may include interference with viral entry or replication processes within host cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of thieno[3,2-d]pyrimidine derivatives. Modifications at various positions on the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity. For instance, substituents such as bromobenzyl and p-tolyl groups have been associated with enhanced potency against specific targets .

Case Studies

  • Anticancer Research : A study evaluated a series of thieno[3,2-d]pyrimidines for their ability to inhibit breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potential for further development as anticancer agents .
  • Antimicrobial Screening : A comprehensive screening of synthesized thieno[3,2-d]pyrimidine derivatives revealed several compounds with significant antibacterial activity against common pathogens. The most effective compounds were further analyzed for their minimum inhibitory concentrations (MICs), showing promise for therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of essential metabolites.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but differ in the position of the substituents.

    Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group at the 4-position.

Uniqueness

3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both the 4-bromobenzyl and p-tolyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its potential biological activities.

Biological Activity

3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as 3-BBT-PT) is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention due to its potential biological activities. Despite limited direct research on 3-BBT-PT itself, studies on related compounds suggest a range of biological activities including antitumor, antibacterial, and antiviral effects. This article reviews the existing literature on the biological activity of 3-BBT-PT, synthesizing findings from various studies and highlighting potential avenues for future research.

Chemical Structure and Properties

3-BBT-PT is characterized by a thieno ring fused to a pyrimidine structure, with specific substitutions that influence its chemical properties. The presence of bromine and methyl groups on the aromatic rings enhances its pharmacological profile. The compound's structure can be summarized as follows:

Property Description
Molecular Formula C18H16BrN2OS
Molecular Weight 396.30 g/mol
Chemical Structure Structure

Antitumor Activity

Research into thieno[3,2-d]pyrimidines has shown promising antitumor properties. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. A study involving 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines demonstrated significant cytotoxicity against MCF-7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .

In another study, compounds were screened against multiple cancer cell lines, revealing that certain derivatives exhibited over 80% inhibition at concentrations of 10 μM . These findings suggest that 3-BBT-PT may possess similar antitumor efficacy due to its structural similarities.

Antimicrobial Activity

The thieno[3,2-d]pyrimidine scaffold has also been linked to antimicrobial properties. Compounds with this core structure have demonstrated activity against various bacterial strains . The potential for 3-BBT-PT to exhibit antibacterial effects could be explored further through in vitro assays against known pathogens.

Antimalarial Potential

While specific studies on 3-BBT-PT as an antimalarial agent are lacking, related thienopyrimidine derivatives have shown effectiveness against Plasmodium species in both asexual and sexual stages . This suggests that further exploration of 3-BBT-PT could reveal similar antimalarial properties.

Although the precise mechanism of action for 3-BBT-PT remains uncharacterized due to a lack of direct studies, the thienopyrimidine core is known to interact with various biological macromolecules. For example, some derivatives act as inhibitors of topoisomerases—a class of enzymes critical for DNA replication and transcription .

Future Research Directions

Given the promising biological activities associated with thieno[3,2-d]pyrimidine derivatives:

  • In Vitro Studies : Conduct detailed in vitro studies to assess the cytotoxicity and mechanism of action of 3-BBT-PT against various cancer cell lines.
  • Antimicrobial Testing : Evaluate the antimicrobial activity against a range of bacterial and fungal pathogens to determine its spectrum of activity.
  • Antimalarial Evaluation : Investigate the compound's efficacy against Plasmodium species using established in vitro models.
  • Structure-Activity Relationship (SAR) : Perform SAR studies to understand how modifications to the chemical structure influence biological activity.

Q & A

Q. What are common synthetic routes for thieno[3,2-d]pyrimidin-4(3H)-one derivatives like 3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one?

Answer :

  • Core scaffold synthesis : Start with cyclocondensation of 2-aminothiophene derivatives with carbonyl reagents (e.g., urea, thiourea) to form the pyrimidinone ring. Substituents are introduced via nucleophilic substitution or cross-coupling reactions .
  • Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is widely used to attach aryl/alkynyl groups. For example, 6-bromo intermediates undergo coupling with boronic acids or terminal alkynes to install the 4-bromobenzyl or p-tolyl groups .
  • Key validation : Confirm regioselectivity using 1H^1 \text{H}-NMR and HRMS, ensuring no positional isomerism in the thienopyrimidinone core .

Q. How can researchers characterize the purity and structure of this compound?

Answer :

  • Spectroscopic methods :
    • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substitution patterns (e.g., aromatic protons at δ 7.3–8.1 ppm for bromobenzyl groups) .
    • HRMS for molecular ion confirmation (e.g., [M+H]+^+ with <5 ppm error) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for chiral intermediates .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for PDE7 inhibition?

Answer :

  • Substituent positioning : The 7-(p-tolyl) group enhances PDE7 affinity by occupying a hydrophobic pocket, while the 3-(4-bromobenzyl) group improves selectivity over PDE4 .
  • Methodology :
    • Synthesize analogs with varied substituents (e.g., 7-aryl vs. 7-alkyl) and test inhibitory potency (IC50_{50}) using fluorescence-based enzymatic assays .
    • Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., halogen bonding with bromine) .
  • Pitfalls : Avoid 6-substituted derivatives, which reduce activity due to steric clashes with the PDE7 active site .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

Answer :

  • Contextual analysis :
    • Anticancer activity (e.g., IC50_{50} = 0.8–2.3 µM in B16 melanoma cells) may arise from ROS generation, while PDE7 inhibition (IC50_{50} = 1–10 nM) suggests anti-inflammatory potential .
    • Validate mechanisms using gene knockdown (e.g., siRNA for PDE7A) or ROS scavengers (e.g., NAC) in cell-based assays .
  • Dose-dependency : Low doses (nM range) may target PDE7, while higher doses (µM range) induce cytotoxicity .

Q. What experimental designs are optimal for evaluating tyrosinase inhibition in thienopyrimidinone derivatives?

Answer :

  • Assay setup :
    • Use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as substrate; monitor dopachrome formation at 475 nm .
    • Include kojic acid as a positive control (IC50_{50} ≈ 20 µM) .
  • Cellular models : Test in murine B16 cells to assess melanin synthesis inhibition (e.g., 40% reduction at 10 µM) via spectrophotometry .

Q. How can computational modeling enhance the design of thienopyrimidinone-based kinase inhibitors?

Answer :

  • Target selection : Prioritize kinases with ATP-binding pockets accommodating the planar thienopyrimidinone core (e.g., EGFR, CDK2) .
  • Workflow :
    • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
    • Use free-energy perturbation (FEP) to predict substituent effects on binding affinity .
  • Validation : Compare predicted IC50_{50} values with experimental enzymatic assays .

Methodological Best Practices

Q. What strategies minimize byproducts in Pd-catalyzed cross-coupling reactions for this compound?

Answer :

  • Catalyst selection : Use Pd(PPh3_3)4_4 for Suzuki couplings (tolerates electron-deficient aryl bromides) .
  • Solvent optimization : DMF/H2_2O (4:1) improves solubility of boronic acids .
  • Additives : KI (0.1 equiv) enhances reactivity of brominated intermediates .

Q. How should researchers address low yields in multi-step syntheses?

Answer :

  • Stepwise monitoring : Use TLC or LC-MS after each step to isolate bottlenecks (e.g., incomplete cyclization) .
  • Protecting groups : Temporarily protect reactive sites (e.g., NH in pyrimidinone with Boc) to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.